(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Overview
Description
TH1338, also known as compound 3b, is an orally active derivative of camptothecin. It is a potent chemotherapeutic agent that demonstrates excellent cytotoxic potency against human tumor cell lines in vitro. TH1338 possesses significant brain penetration, favorable efflux pump properties, and a hematological toxicity profile .
Preparation Methods
TH1338 is synthesized through a series of chemical reactions starting from camptothecin. The synthetic route involves multiple steps, including the introduction of specific functional groups to enhance its pharmacological properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings. Industrial production methods for TH1338 are optimized to ensure high yield and purity, often involving large-scale chemical reactors and purification processes .
Chemical Reactions Analysis
TH1338 undergoes various chemical reactions, including:
Oxidation: TH1338 can be oxidized to form different derivatives, which may exhibit varying degrees of cytotoxicity.
Reduction: Reduction reactions can modify the functional groups on TH1338, potentially altering its pharmacological properties.
Substitution: Substitution reactions involve replacing specific atoms or groups within the TH1338 molecule, which can lead to the formation of new compounds with different biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TH1338 has a wide range of scientific research applications, including:
Chemistry: TH1338 is used as a model compound to study the chemical properties and reactivity of camptothecin derivatives.
Biology: In biological research, TH1338 is used to investigate the mechanisms of action of camptothecin derivatives and their effects on cellular processes.
Medicine: TH1338 is a potential chemotherapeutic agent for cancer treatment, demonstrating significant cytotoxicity against various human tumor cell lines.
Industry: TH1338 is used in the development of new anticancer drugs and as a reference compound in pharmaceutical research
Mechanism of Action
TH1338 exerts its effects by inhibiting the activity of topoisomerase I, an enzyme involved in DNA replication. By stabilizing the complex between topoisomerase I and DNA, TH1338 prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making TH1338 a potent chemotherapeutic agent .
Comparison with Similar Compounds
TH1338 is compared with other camptothecin derivatives, such as irinotecan and topotecan. While all these compounds share a similar mechanism of action, TH1338 is unique due to its significant brain penetration and favorable efflux pump properties. This makes TH1338 particularly effective in treating brain tumors and other cancers with high efflux pump activity .
Similar compounds include:
- Irinotecan
- Topotecan
- Camptothecin
These compounds are also used in cancer treatment but may differ in their pharmacokinetic properties and specific applications .
Properties
IUPAC Name |
(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-3-11-12-7-5-6-8-15(12)24-18-13(11)9-25-19(18)17(23)16-14(20(25)26)10-29-21(27)22(16,28)4-2/h5-8,28H,3-4,9-10,23H2,1-2H3/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSWDKUWTYXXOX-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=C(C4=C(C3=O)COC(=O)C4(CC)O)N)C2=NC5=CC=CC=C51 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=C(C4=C(C3=O)COC(=O)[C@@]4(CC)O)N)C2=NC5=CC=CC=C51 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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